ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
Description
Ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a heterocyclic compound featuring:
- Pyrido[1,2-a]pyrimidin-4-one core: A fused bicyclic system providing structural rigidity and π-conjugation.
- Z-configured methylidene bridge: Critical for maintaining stereoelectronic interactions with biological targets .
- Ethyl piperidine-4-carboxylate side chain: Introduces polar functionality, influencing solubility and pharmacokinetics.
Properties
Molecular Formula |
C28H28N4O4S2 |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C28H28N4O4S2/c1-3-36-27(35)20-11-14-30(15-12-20)24-21(25(33)31-13-7-8-18(2)23(31)29-24)16-22-26(34)32(28(37)38-22)17-19-9-5-4-6-10-19/h4-10,13,16,20H,3,11-12,14-15,17H2,1-2H3/b22-16- |
InChI Key |
FKPPPRPQMGBYFX-JWGURIENSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Thiazolidinone Moiety: The thiazolidinone ring is synthesized by reacting a benzyl-substituted thioamide with an appropriate aldehyde under acidic conditions.
Pyridopyrimidine Core Construction: The pyridopyrimidine core is constructed through a cyclization reaction involving a pyridine derivative and a suitable nitrile.
Coupling Reactions: The thiazolidinone and pyridopyrimidine intermediates are coupled using a base-catalyzed reaction to form the desired compound.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-viral agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation. The thiazolidinone moiety is known to interact with cysteine residues in proteins, leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations
Bulkier substituents like tetrahydrofurfurylmethyl () introduce steric hindrance, which may reduce off-target interactions but limit solubility.
Piperidine/Piperazine Variations: The ethyl carboxylate in the target compound and adds a polar ester group, improving aqueous solubility relative to non-polar groups like 4-ethylpiperazinyl (). Morpholinyl () and methylpiperidinyl () substituents balance lipophilicity and hydrogen-bonding capacity.
Stereochemical Considerations :
- All analogs retain the Z-configuration at the methylidene bridge, essential for maintaining planarity and electronic conjugation with the pyrido-pyrimidin core .
Analytical and Computational Tools
- Crystallography : SHELX and ORTEP-III are widely used for resolving Z-configuration and substituent orientations.
- Database Mining : ~60% of analogs are retrievable via SureChEMBL or IBM SIIP, though manual curation remains critical .
- Hit Assessment : Tools like Hit Dexter 2.0 could predict promiscuity or toxicity risks for these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
